
5-Methyl-2-(3-methylphenoxy)aniline
Overview
Description
5-Methyl-2-(3-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, featuring a methyl group and a methylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylphenoxy)aniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitroaniline with resorcinol in the presence of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is typically carried out under an argon atmosphere by heating the mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, acetic acid, zinc, and ethyl acetate. For example, the reduction of nitro groups to amines can be achieved using hydrogen chloride and zinc in ethyl acetate at temperatures ranging from 0 to 20°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions typically produce amines.
Scientific Research Applications
5-Methyl-2-(3-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action for 5-Methyl-2-(3-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-(3-methylphenoxy)aniline include:
- 5-Methyl-2-(4-methylphenoxy)aniline
- 5-Methyl-2-(2-methylphenoxy)aniline
- 5-Methyl-2-(3-chlorophenoxy)aniline
Uniqueness
What sets this compound apart from its similar compounds is the specific positioning of the methyl and phenoxy groups on the benzene ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable subject of study in various research fields .
Biological Activity
5-Methyl-2-(3-methylphenoxy)aniline, a compound with significant potential in various biological applications, has garnered attention for its unique structural properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C15H17NO
- Molecular Weight: Approximately 229.31 g/mol
- Functional Groups: Aniline structure with a methyl group and a phenoxy group.
These characteristics contribute to its reactivity and potential biological effects.
The compound acts primarily as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to alterations in cellular processes and biochemical pathways, impacting various biological functions. The following mechanisms have been identified:
- Enzyme Modulation: It can influence enzymatic activity, potentially enhancing or inhibiting specific biochemical reactions.
- Protein Binding: The compound's ability to bind to proteins suggests potential roles in signaling pathways or as therapeutic agents.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Similar compounds in this class have shown antimicrobial effects, suggesting that this compound may also possess this property.
- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer research.
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Potential activity against bacteria | |
Cytotoxicity | Effects observed in cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of related compounds and suggested that structural similarities could confer similar activities to this compound. Further testing is necessary to confirm these effects.
- Cytotoxicity Assessment : Research involving analogs of this compound has indicated cytotoxic effects against human leukemic cells. These findings highlight the need for further investigation into the specific mechanisms through which this compound exerts its effects on cell viability and proliferation.
Enzymatic Interactions
The compound's ability to interact with enzymes suggests significant implications for drug design and therapeutic applications. Its role as a ligand can be crucial in developing inhibitors or activators for specific enzymatic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-2-(3-methylphenoxy)aniline, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves multi-step pathways, including aromatic substitution and functional group protection/deprotection. For example, analogous aniline derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are synthesized via sequential sulfonation, alkylation, nitration, and catalytic hydrogenation steps . Key factors include:
- Catalyst selection : Pd/C for hydrogenation (90% yield in nitro group reduction) .
- Temperature control : Reflux conditions for alkylation (e.g., ethyl iodide with NaHCO₃ in THF/water) .
- Solvent systems : Mixed solvents (e.g., THF/H₂O) enhance reaction homogeneity and selectivity .
Yield optimization requires careful stoichiometric balancing (e.g., 2.5 equivalents of alkylating agents) and purification via column chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
Answer: Structural elucidation combines spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 5-position and phenoxy groups at 2-position) .
- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsion angles critical for understanding steric effects .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
Answer: This compound participates in:
- Pd-catalyzed C–H functionalization : Para-selective olefination or arylation via S,O-ligand coordination, enabling modular derivatization .
- Nucleophilic aromatic substitution : Reactivity at the aniline NH₂ group for heterocycle formation (e.g., oxadiazoles) .
- Photocatalytic degradation : Under simulated solar radiation, advanced oxidation processes (AOPs) like MnFe₂O₄/Zn₂SiO₄ catalyze breakdown into less toxic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic pathways (e.g., unexpected byproducts or low yields)?
Answer: Contradictions often arise from competing reaction mechanisms. For example, nitration of this compound analogs may yield dinitro derivatives under acidic conditions (HNO₃/H₂SO₄), requiring alternative protocols (e.g., dilute HNO₃ at 100°C) to suppress side reactions . Mitigation strategies include:
- Kinetic vs. thermodynamic control : Adjusting temperature/reactivity (e.g., 0°C for sulfonation to prevent over-alkylation) .
- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions .
Q. What methodologies assess the environmental fate of this compound in soil and water systems?
Answer:
- Soil column experiments : Simulate vertical migration under varying pumping speeds; quantify adsorption coefficients (Kd) and biodegradation rates via HPLC-MS .
- Box-Behnken experimental design : Optimizes photocatalytic degradation parameters (e.g., pH, catalyst loading, irradiation time) using response surface methodology .
- Interphase partitioning studies : GC-MS tracks volatilization and leaching potential in heterogeneous soil layers .
Q. How do computational tools aid in predicting the reactivity and toxicity of this compound?
Answer:
- Molecular docking : Screens interactions with biological targets (e.g., VEGFR2 kinase for anticancer activity) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing phenoxy groups) with acute toxicity (LC50) .
- ADMET prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What are the mechanistic insights into the compound’s potential carcinogenicity?
Answer: Aniline derivatives are suspected carcinogens due to:
- Metabolic activation : Cytochrome P450 enzymes oxidize the aromatic amine to nitroso intermediates, forming DNA adducts .
- In vitro assays : Ames tests with Salmonella typhimurium (TA98 strain) detect mutagenicity; micronucleus assays assess chromosomal damage .
- Regulatory thresholds : Compare exposure limits (e.g., OSHA PEL: 2 ppm) with experimental LC50 values .
Q. How does this compound perform in catalytic applications (e.g., cross-coupling reactions)?
Answer:
- Methylation catalysis : Cyclometalated Ru complexes enable green methylation with methanol (vs. toxic methyl halides), achieving >90% conversion .
- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes biaryl formation; ligand design (e.g., S,O-donors) enhances para-selectivity .
Q. What strategies optimize pharmacological activity while minimizing toxicity?
Answer:
- Bioisosteric replacement : Substitute phenoxy groups with trifluoromethoxy (-OCF₃) to improve metabolic stability .
- Prodrug design : Mask the aniline NH₂ as a carbamate, reducing hepatotoxicity .
- In vivo efficacy : Zebrafish models evaluate developmental toxicity; murine xenografts assess tumor inhibition .
Q. How are advanced analytical techniques applied to quantify trace residues of this compound?
Answer:
- LC-MS/MS : Multiple reaction monitoring (MRM) detects ppb-level residues in environmental samples (LOQ: 0.1 µg/L) .
- Isotope dilution : ¹³C-labeled internal standards improve quantification accuracy in complex matrices .
- Microextraction methods : Solid-phase microextraction (SPME) pre-concentrates analytes prior to GC-TOF analysis .
Properties
IUPAC Name |
5-methyl-2-(3-methylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-14-7-6-11(2)9-13(14)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOXWCOVBVUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279513 | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-87-3 | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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